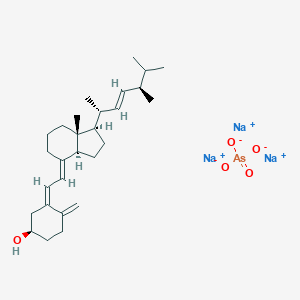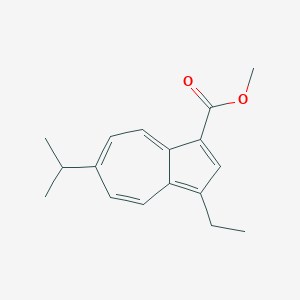
1-Methoxycarbonyl-3-ethyl-6-isopropylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxycarbonyl-3-ethyl-6-isopropylazulene, also known as MEIA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MEIA belongs to the class of azulene derivatives, which are known for their unique chemical and biological properties.
Applications De Recherche Scientifique
1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. This makes 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene a promising candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to inhibit the activity of several important enzymes, including topoisomerase II and proteasome, which are essential for cancer cell survival. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene also activates the p53 tumor suppressor protein, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to exhibit anti-inflammatory and antioxidant properties. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has also been shown to modulate the immune system, and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is its ease of synthesis and high purity. This makes 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene an attractive compound for scientific research, as it can be readily obtained in large quantities. However, 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments. Additionally, 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is highly reactive and can interact with other compounds in unpredictable ways, which can complicate data interpretation.
Orientations Futures
There are a number of potential future directions for research on 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene. One promising area of research is in the development of new cancer therapies based on 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene. Researchers could explore the use of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects. Additionally, researchers could investigate the potential applications of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene in other areas of medicine, such as autoimmune diseases and neurodegenerative disorders. Finally, researchers could explore the use of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene as a tool for studying the mechanisms of cancer cell growth and survival, which could lead to the development of new therapeutic targets.
Conclusion:
In conclusion, 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is a synthetic compound with a wide range of potential applications in scientific research. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to exhibit potent anti-cancer activity, as well as anti-inflammatory and antioxidant properties. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is relatively easy to synthesize and can be obtained in high purity, but it is also highly reactive and can degrade over time. Future research on 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene could lead to the development of new cancer therapies and insights into the mechanisms of cancer cell growth and survival.
Propriétés
Numéro CAS |
116644-62-3 |
|---|---|
Nom du produit |
1-Methoxycarbonyl-3-ethyl-6-isopropylazulene |
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
methyl 3-ethyl-6-propan-2-ylazulene-1-carboxylate |
InChI |
InChI=1S/C17H20O2/c1-5-12-10-16(17(18)19-4)15-9-7-13(11(2)3)6-8-14(12)15/h6-11H,5H2,1-4H3 |
Clé InChI |
RKXDBBSILRGMLE-UHFFFAOYSA-N |
SMILES |
CCC1=C2C=CC(=CC=C2C(=C1)C(=O)OC)C(C)C |
SMILES canonique |
CCC1=C2C=CC(=CC=C2C(=C1)C(=O)OC)C(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


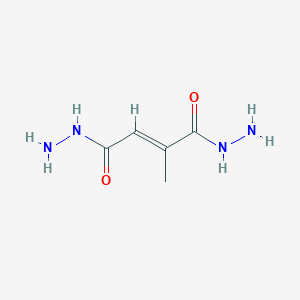

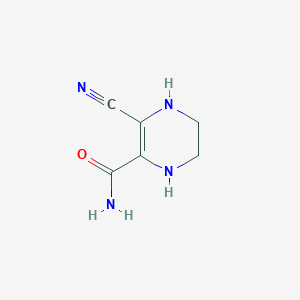

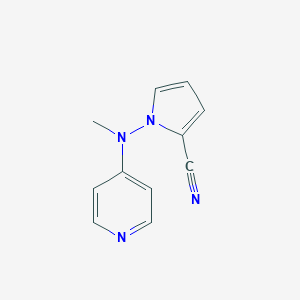

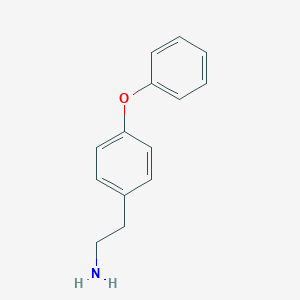
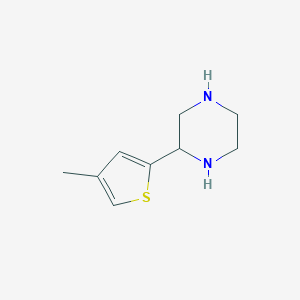
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
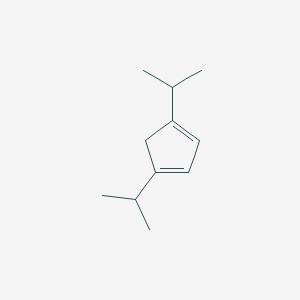
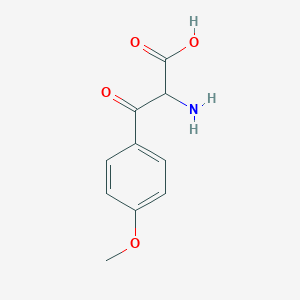
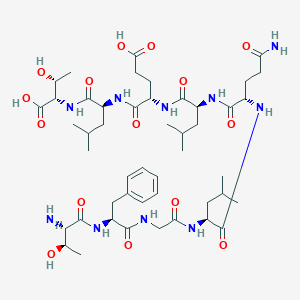
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)
